molecular formula C16H11FN2O2 B11359910 N-(2-fluorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(2-fluorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11359910
M. Wt: 282.27 g/mol
InChI Key: ZSYSHMYXTFOQJS-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to an oxazole ring, which is further connected to a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

Molecular Formula

C16H11FN2O2

Molecular Weight

282.27 g/mol

IUPAC Name

N-(2-fluorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H11FN2O2/c17-12-8-4-5-9-13(12)18-16(20)14-10-15(21-19-14)11-6-2-1-3-7-11/h1-10H,(H,18,20)

InChI Key

ZSYSHMYXTFOQJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the reaction of 2-fluoroaniline with 2-bromoacetophenone to form an intermediate, which is then cyclized to produce the oxazole ringThe reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization and amide formation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxazole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: Oxazole derivatives with oxidized functional groups.

    Reduction: Amino-oxazole derivatives.

    Substitution: Substituted oxazole derivatives with modified phenyl groups.

Scientific Research Applications

N-(2-fluorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as an inhibitor of soluble epoxide hydrolase (sEH), the compound binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols. This inhibition can lead to increased levels of epoxides, which have various biological effects, including anti-inflammatory and vasodilatory actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-fluorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its specific structure, which combines the properties of fluorophenyl and oxazole groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

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